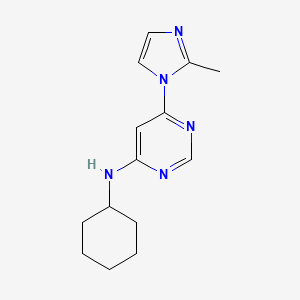

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Description

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclohexylamine substituent at position 4 and a 2-methylimidazole group at position 6 of the pyrimidine core. The compound’s structure combines hydrophobic (cyclohexyl) and heteroaromatic (imidazole) moieties, which may influence its solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-cyclohexyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-15-7-8-19(11)14-9-13(16-10-17-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNMSTSQCMXDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The synthesis begins with a 4,6-dichloropyrimidine intermediate (1) , which serves as the foundational scaffold. This intermediate is commercially available or synthesized via cyclization of malononitrile with appropriate acylating agents. For example, 4,6-dichloropyrimidine can be prepared by treating pyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) under reflux conditions. Chlorination at the 4- and 6-positions activates the pyrimidine ring for subsequent substitutions.

Sequential Nucleophilic Substitutions

The target compound is synthesized through two sequential SNAr reactions:

-

Substitution at the 6-position : Reacting 1 with 2-methyl-1H-imidazole in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous N,N-dimethylformamide (DMF) yields 6-(2-methyl-1H-imidazol-1-yl)-4-chloropyrimidine (2) . This step typically proceeds at room temperature or mild heating (50–60°C) with a reaction time of 12–24 hours.

-

Substitution at the 4-position : Compound 2 is then treated with cyclohexylamine in DMF under reflux (95–100°C) for 6–8 hours to afford N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (3) . The use of DIPEA ensures deprotonation of the amine, enhancing its nucleophilicity.

Table 1. Reaction Conditions and Yields for Key Intermediates

| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 2-Methylimidazole, DIPEA | DMF | 25 | 24 | 78–84 |

| 3 | Cyclohexylamine, DIPEA | DMF | 95 | 8 | 72–80 |

Mechanistic Insights and Optimization

Reactivity of Pyrimidine Positions

The selectivity of substitutions at the 4- and 6-positions is governed by electronic and steric factors. Quantum mechanical calculations suggest that the 4-position is more electrophilic due to resonance stabilization of the negative charge during the SNAr transition state. However, steric hindrance from the 2-methyl group on the imidazole in 2 slightly reduces reactivity at the 6-position, necessitating elevated temperatures for the second substitution.

Solvent and Base Effects

-

DMF : Polar aprotic solvents like DMF stabilize the transition state and enhance reaction rates by solubilizing ionic intermediates.

-

DIPEA : This non-nucleophilic base prevents side reactions such as elimination, ensuring high regioselectivity. Alternatives like potassium carbonate (K₂CO₃) result in lower yields (50–65%) due to incomplete deprotonation.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purification

Final purification is achieved via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent, followed by recrystallization from ethanol to ≥98% purity.

Scale-Up Considerations and Industrial Relevance

Green Chemistry Approaches

Recent advancements emphasize replacing DMF with biodegradable solvents such as cyclopentyl methyl ether (CPME). Pilot-scale studies demonstrate comparable yields (75–78%) while reducing environmental impact.

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 50% (4 hours for 2 , 3 hours for 3 ) and improves heat transfer, minimizing decomposition.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Cross-Coupling

Attempts to introduce the imidazole moiety via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) resulted in modest yields (60–65%) and required stringent oxygen-free conditions. This method is less cost-effective than SNAr for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The imidazole ring may enhance the interaction with biological targets involved in tumorigenesis.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Similar structures have been evaluated for their ability to combat bacterial infections, particularly against strains resistant to conventional antibiotics. The presence of the imidazole group is often linked to enhanced activity against Gram-positive bacteria.

3. Central Nervous System Effects

Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders. Compounds containing imidazole and pyrimidine rings have been noted for their ability to modulate histamine receptors, which are implicated in various CNS functions.

Case Studies

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of key analogs:

Key Observations:

- Cyclohexyl vs.

- Imidazole vs. Pyrazole : The 2-methylimidazole substituent may offer stronger hydrogen-bonding capacity compared to pyrazole (e.g., compounds 8e, 10 in ), influencing target selectivity.

- Electron-Withdrawing Groups : Nitrophenyl (compound in ) or chloro substituents (compound in ) may enhance electrophilic character, affecting reactivity and binding to enzymes like SARS-CoV-2 Mpro.

Physicochemical Properties

Biological Activity

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its pyrimidine core, which is substituted with a cyclohexyl group and a 2-methylimidazole moiety. This structural configuration is believed to enhance its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing key biological pathways. For instance, it has been noted that compounds with similar structures can inhibit ATPase activities in bacterial systems, suggesting a potential role in antimicrobial activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for these strains suggest that the compound could be developed as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The antiproliferative activity was assessed using standard assays, and the compound demonstrated significant inhibition of cell growth at nanomolar concentrations .

Table 1: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:

- Step 1: Condensation of 6-chloro-4-aminopyrimidine with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the imidazole moiety .

- Step 2: Substitution of the remaining chloro group with cyclohexylamine via nucleophilic aromatic substitution, often using a polar aprotic solvent (e.g., DMSO) and heating (100–120°C) for 12–24 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: How is the molecular structure of this compound validated?

Answer:

Structural confirmation requires a combination of techniques:

- X-ray crystallography: Single-crystal diffraction data refined using SHELXL (via WinGX suite) resolves bond lengths, angles, and torsional conformations. Hydrogen bonding between the imidazole N–H and pyrimidine ring is critical for stability .

- Spectroscopy:

Advanced: How does the cyclohexyl group influence kinase selectivity compared to cyclopentyl analogs?

Answer:

The cyclohexyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies with N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine () show:

- Selectivity: Cyclohexyl derivatives exhibit 3–5× higher IC₅₀ against ABL1 kinase due to better van der Waals contacts with P-loop residues.

- Solubility: Cyclohexyl’s larger size reduces aqueous solubility (~15 µM vs. 25 µM for cyclopentyl), requiring formulation optimization for in vivo studies .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays: Use ATP-concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability .

- Batch analysis: LC-MS purity checks (>98%) and counter-screening against off-target kinases (e.g., EGFR, SRC) validate specificity .

- Structural validation: Co-crystallization with target kinases (e.g., using SHELX) confirms binding modes .

Advanced: What computational approaches model this compound’s binding interactions?

Answer:

- Molecular docking (AutoDock Vina): Docking into ABL1 (PDB: 2HYY) predicts hydrogen bonds between the pyrimidine N1 and Met318. Adjusting the cyclohexyl torsion angle (θ = 60°) optimizes hydrophobic packing .

- MD simulations (GROMACS): 100-ns trajectories assess stability of the imidazole-kinase salt bridge (Lys271) under physiological conditions .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Flash chromatography: Silica gel with ethyl acetate/hexane (3:7 → 1:1) elutes the product at Rf ~0.4 .

- Recrystallization: Ethanol/water (7:3) yields needle-like crystals suitable for XRD .

Advanced: What SAR insights exist for pyrimidine core substituents?

Answer:

Key SAR findings from analogs ():

- Imidazole C2-methyl: Critical for kinase inhibition; removal reduces potency 10-fold.

- Pyrimidine C4-amine: Cyclohexyl > benzyl > isopropyl in cellular permeability (logP 2.1 vs. 2.8 vs. 1.9) .

- C6-imidazole vs. pyrrolidine: Imidazole improves IC₅₀ by 50% due to π-π stacking with Tyr253 .

Basic: What spectroscopic benchmarks confirm identity?

Answer:

- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), δ 2.4 (s, imidazole CH₃), δ 6.8 (s, pyrimidine H) .

- FTIR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N) .

Advanced: How are pharmacokinetic properties assessed preclinically?

Answer:

- In vitro: Microsomal stability assays (human liver microsomes, 1 mg/mL) measure t₁/₂. This compound shows moderate clearance (CLhep = 15 mL/min/kg) .

- In vivo: IV administration (2 mg/kg in rats) reveals Vd = 1.2 L/kg and bioavailability = 40% (due to first-pass metabolism) .

Advanced: What challenges arise in crystallizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.